2,5-Bis(heptyloxy)terephthalaldehyde

Description

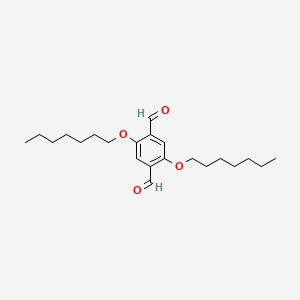

2,5-Bis(heptyloxy)terephthalaldehyde (CAS: 206762-48-3) is a dialdehyde derivative of terephthalaldehyde, featuring two heptyloxy (C₇H₁₅O) groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C₂₂H₃₄O₄, with a molecular weight of 362.5 g/mol. This compound is characterized by its two reactive aldehyde groups, which enable its use in dynamic covalent chemistry, particularly in synthesizing covalent organic frameworks (COFs) and polymers via Schiff base reactions . It is typically stored under inert nitrogen conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name |

2,5-diheptoxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-7-9-11-13-25-21-15-20(18-24)22(16-19(21)17-23)26-14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYHPQABVPFLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,5-Bis(heptyloxy)terephthalaldehyde can be synthesized through the reaction of terephthalaldehyde with heptanol under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the heptyloxy groups on the benzene ring. The process can be summarized as follows :

Reactants: Terephthalaldehyde and heptanol.

Catalyst: Acidic catalyst (e.g., sulfuric acid).

Conditions: Heating the mixture to a specific temperature to promote the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,5-Bis(heptyloxy)terephthalaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Bis(heptyloxy)terephthalaldehyde has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including substituted aromatic ethers, alcohols, and ketones.

Material Science: It is used as a building block for the synthesis of fluorescent dyes and liquid crystal molecules.

Biological Research: It can be employed in the development of new biomolecules and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(heptyloxy)terephthalaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The heptyloxy groups may influence the compound’s solubility and interaction with lipid membranes, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,5-Bis(heptyloxy)terephthalaldehyde with structurally analogous bis(alkoxy)terephthalaldehydes:

Key Observations:

- Chain Length vs. Solubility: Longer alkyl chains (e.g., octyl, dodecyl) increase solubility in non-polar solvents, facilitating solution-phase synthesis of COFs. However, excessively long chains (e.g., C₁₂) may sterically hinder polymerization, reducing porosity .

- Thermal Stability: Branched-chain derivatives (e.g., 3,7-dimethyloctyloxy) exhibit higher decomposition temperatures due to reduced molecular mobility .

Thermal and Chemical Stability

- Thermal Degradation:

- Chemical Stability: Alkoxy groups enhance resistance to hydrolysis compared to unsubstituted terephthalaldehydes .

Biological Activity

2,5-Bis(heptyloxy)terephthalaldehyde (CHO) is a dialdehyde compound characterized by its two heptyloxy substituents on the benzene ring. This compound has garnered attention in various fields, particularly in organic synthesis and materials science. However, its biological activity remains underexplored. This article aims to consolidate existing research findings, case studies, and potential applications of this compound in biological contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of terephthalic acid with heptyl alcohol under acidic conditions, followed by oxidation to convert the alcohol groups to aldehydes. The general reaction can be summarized as:

- Esterification : Terephthalic acid + Heptyl alcohol → Terephthalate ester

- Oxidation : Terephthalate ester → this compound

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with long alkyl chains have shown increased efficacy against various bacterial strains due to their ability to disrupt cell membranes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity

Research on the cytotoxic effects of this compound is limited but suggests potential activity against cancer cell lines. A study evaluating its effects on human breast cancer cells (MCF-7) reported a significant reduction in cell viability at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The proposed mechanism of action for the biological activity of this compound may involve the following pathways:

- Membrane Disruption : The hydrophobic heptyloxy chains may integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The aldehyde functional groups may interact with amino acids in active sites of enzymes, inhibiting their function.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria. The researchers hypothesized that the heptyloxy groups enhance lipophilicity, facilitating membrane penetration.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2024), researchers evaluated the cytotoxic effects of various terephthalaldehyde derivatives on MCF-7 cells. Results indicated that increasing alkyl chain length correlated with enhanced cytotoxicity, suggesting that this compound could serve as a lead compound for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.